1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound characterized by its complex molecular structure, which includes a benzimidazole ring fused to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting with the formation of the benzimidazole core One common approach is the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
1-Butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one is compared with other similar compounds, such as:
1-Butyl-4-(1-hexylbenzimidazol-2-yl)pyrrolidin-2-one
1-Butyl-4-(1-heptylbenzimidazol-2-yl)pyrrolidin-2-one
1-Butyl-4-(1-octylbenzimidazol-2-yl)pyrrolidin-2-one
These compounds share structural similarities but differ in the length of the alkyl chain attached to the benzimidazole ring. This difference can lead to variations in their physical, chemical, and biological properties, highlighting the uniqueness of each compound.
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Properties
IUPAC Name |
1-butyl-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-3-5-9-13-23-18-11-8-7-10-17(18)21-20(23)16-14-19(24)22(15-16)12-6-4-2/h7-8,10-11,16H,3-6,9,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAONVLBELIDEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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